molecular formula C38H41N5O9 B15170272 Glycyl-D-tyrosyl-D-tyrosyl-D-phenylalanyl-D-tyrosine CAS No. 644997-19-3

Glycyl-D-tyrosyl-D-tyrosyl-D-phenylalanyl-D-tyrosine

Cat. No.: B15170272
CAS No.: 644997-19-3
M. Wt: 711.8 g/mol
InChI Key: GLUCDEAJRBSWEA-XEXPGFJZSA-N
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Description

Glycyl-D-tyrosyl-D-tyrosyl-D-phenylalanyl-D-tyrosine is a synthetic peptide composed of five amino acids: glycine, D-tyrosine, D-tyrosine, D-phenylalanine, and D-tyrosine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-D-tyrosyl-D-tyrosyl-D-phenylalanyl-D-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, glycine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, D-tyrosine, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (D-tyrosine, D-phenylalanine, and D-tyrosine).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Additionally, high-performance liquid chromatography (HPLC) is employed for purification to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

Glycyl-D-tyrosyl-D-tyrosyl-D-phenylalanyl-D-tyrosine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.

    Reduction: Reduction reactions can break disulfide bonds if present.

    Substitution: The aromatic rings of tyrosine and phenylalanine can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or tyrosinase can be used as oxidizing agents.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitrating agents or halogens under acidic conditions.

Major Products Formed

    Oxidation: Dityrosine and other oxidized derivatives.

    Reduction: Reduced peptide with broken disulfide bonds.

    Substitution: Substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Glycyl-D-tyrosyl-D-tyrosyl-D-phenylalanyl-D-tyrosine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications due to its unique sequence and properties.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Glycyl-D-tyrosyl-D-tyrosyl-D-phenylalanyl-D-tyrosine depends on its interaction with specific molecular targets. The peptide can bind to enzymes or receptors, influencing various biochemical pathways. For example, the tyrosine residues may interact with tyrosine kinases, affecting signal transduction pathways involved in cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-D-tyrosyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine: Similar structure but with an additional phenylalanine residue.

    Tyrosyl-glycyl-glycine: A tripeptide with a simpler structure but containing tyrosine and glycine.

Uniqueness

Glycyl-D-tyrosyl-D-tyrosyl-D-phenylalanyl-D-tyrosine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its multiple tyrosine residues allow for diverse interactions and reactions, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

644997-19-3

Molecular Formula

C38H41N5O9

Molecular Weight

711.8 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C38H41N5O9/c39-22-34(47)40-30(19-24-6-12-27(44)13-7-24)35(48)41-32(20-25-8-14-28(45)15-9-25)36(49)42-31(18-23-4-2-1-3-5-23)37(50)43-33(38(51)52)21-26-10-16-29(46)17-11-26/h1-17,30-33,44-46H,18-22,39H2,(H,40,47)(H,41,48)(H,42,49)(H,43,50)(H,51,52)/t30-,31-,32-,33-/m1/s1

InChI Key

GLUCDEAJRBSWEA-XEXPGFJZSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H](CC4=CC=C(C=C4)O)NC(=O)CN

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CN

Origin of Product

United States

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